8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
CAS No.: 946311-84-8
Cat. No.: VC7480985
Molecular Formula: C23H25N5O4
Molecular Weight: 435.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946311-84-8 |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.484 |
| IUPAC Name | 8-(4-ethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
| Standard InChI | InChI=1S/C23H25N5O4/c1-3-32-18-10-8-17(9-11-18)27-14-15-28-22(30)20(25-26-23(27)28)21(29)24-13-12-16-6-4-5-7-19(16)31-2/h4-11H,3,12-15H2,1-2H3,(H,24,29) |
| Standard InChI Key | NSEQDLCXZSTYEX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC |
Introduction
The compound 8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide is a complex organic molecule with a molecular formula of CHNO and a molecular weight of 435.5 g/mol . This compound belongs to the imidazo[2,1-c] triazine class, which is known for its diverse pharmacological activities.
Synthesis and Characterization
While specific synthesis details for this compound are not readily available, compounds within the imidazo[2,1-c] triazine class are typically synthesized through multi-step reactions involving the formation of the heterocyclic core followed by substitution reactions to introduce the desired functional groups. Characterization of such compounds often involves spectroscopic techniques like NMR and mass spectrometry to confirm their structure.
Biological Activity
Although specific biological activity data for 8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide are not available, compounds within this class have shown potential in various therapeutic areas. For example, related triazine derivatives have been explored for their antibacterial and antitubercular properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume